Tricin
Overview
Description
Tricin is a chemical compound that is an O-methylated flavone, a type of flavonoid . It can be found in rice bran and sugarcane . Tricin is a specialized metabolite that not only confers stress tolerance and involves in defense responses in plants but also represents a promising nutraceutical .
Synthesis Analysis
The biosynthesis of tricin involves the sequential action of chalcone synthase and chalcone isomerase to yield naringenin chalcone and the flavanone, naringenin, respectively . CYP93G1 of the CYP450 superfamily in rice then desaturates naringenin into apigenin. After this step, it is proposed that flavonoid 3’5’-hydroxylase (F3’5’H) changes apigenin into tricetin . Upon formation of tricetin, 3’-O-methyltransferase and 5’-O-methyltransferase adds methoxy groups to tricetin to form tricin .
Molecular Structure Analysis
Tricin is structurally featured by a basic diphenylpropane (C6–C3–C6) backbone, which is usually made up of two benzene rings (A-ring and B-ring) and a middle pyrone ring (C-ring) .
Chemical Reactions Analysis
Tricin may function as a nucleation site for lignification and is advocated as a novel target for lignin engineering to reduce lignin content and improve biomass digestibility in grasses . Thioacidolysis is an analytical method that can be adapted to analyze both lignin monomeric composition and tricin content in the lignin polymer .
Physical And Chemical Properties Analysis
Tricin has a molecular weight of 330.29 g/mol . It is a white crystalline powder that is moderately soluble in water .
Scientific Research Applications
Biological Properties and Potential Clinical Application
Tricin, as a polyphenolic compound, shows significant biological properties including potential health benefits for human nutrition. It demonstrates pharmacological bioactivities, suggesting its suitability as a candidate for cancer chemoprevention. Its natural occurrence, physicochemical characteristics, bio/chemosynthesis, biological properties, metabolism, and toxicology are areas of active research (Jiang, Song, & Jin, 2020).
Separation and Purification for Pharmaceutical Applications
The development of methods for the separation and purification of tricin from bamboo leaves has been explored. This process is crucial for its potential use in pharmaceutical and biomedical applications, including cancer prevention (Jiao et al., 2007).
Anti-Cancer Properties
Tricin has been shown to inhibit the proliferation and invasion of C6 glioma cells, suggesting its potential as an anti-cancer agent. This activity involves the upregulation of microRNA-7, highlighting its molecular mechanisms in cancer inhibition (Chung, Wang, Yeh, & Tseng, 2018).
Anti-Diabetic Potential
Research indicates that tricin can promote glucose uptake in C2C12 myotubes, suggesting its potential as an anti-diabetic agent. It seems to activate pathways involved in both insulin-dependent and insulin-independent signaling (Kim, Go, & Imm, 2016).
Role as a Nutraceutical
Tricin is explored for its potential as a chemopreventive and anticancer agent due to its common occurrence in cereal grain plants and a wide range of health-promoting effects. Strategies to increase its accumulation in food crops have been proposed (Zhou & Ibrahim, 2010).
Chemopreventive Activity in Colon Carcinogenesis
Dietary tricin has been found to suppress inflammation-related colon carcinogenesis in animal models. It inhibits the proliferation of adenocarcinoma cells and reduces the expression of tumor necrosis factor in the colon (Oyama et al., 2009).
Anti-Inflammatory and Anti-Obesity Effects
Tricin's anti-inflammatory activity is linked to the activation of AMP-activated protein kinase (AMPK) and the inhibition of NF-κB translocation in macrophages. These properties indicate its potential use as an anti-diabetic and anti-obesity agent (Lee & Imm, 2017).
Skin Photoaging and UVB Protection
Tricin shows efficacy in protecting against UVB-induced wrinkle formation and skin damage in experimental models. This suggests its potential application in skincare and dermatology (Moon, Park, Jhee, & Yang, 2018).
Bioavailability Improvement for Drug Development
Efforts have been made to enhance the bioavailability of tricin through the synthesis of amino acid derivatives, aiming to develop effective anti-HCMV drugs (Ninomiya et al., 2011).
Anti-Obesity and Lipid Regulation
Tricin suppresses fat accumulation by downregulating AKT and mTOR in preadipocytes, indicating its potential as an anti-obesity agent and for regulating adipogenesis (Lee, Go, & Imm, 2016).
Future Directions
Current developments of bioengineering are focusing on manipulating tricin biosynthesis toward the generation of functional food as well as modifications of lignin for improving biorefinery applications . Tricin-type metabolites are widely present as soluble tricin O-glycosides and tricin-oligolignols in all grass species examined .
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-14-3-8(4-15(23-2)17(14)21)12-7-11(20)16-10(19)5-9(18)6-13(16)24-12/h3-7,18-19,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGUSFBJBOKSML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199965 | |
Record name | Tricin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tricin | |
CAS RN |
520-32-1 | |
Record name | Tricin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D51JZL38TQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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